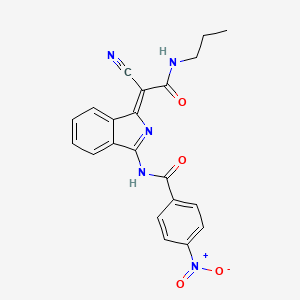![molecular formula C25H19F3N2O4 B2598108 3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-81-3](/img/structure/B2598108.png)
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H19F3N2O4 and its molecular weight is 468.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Potential as Organic Semiconductors : A related compound, 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, demonstrates interesting photophysical properties. These properties are dependent on substituents in the phenyl ring, influencing fluorescence quantum yields and donor strength. Such compounds, including variants with methoxy moieties, have potential applications as organic semiconductors due to their facile synthesis and photophysical characteristics (Briseño-Ortega et al., 2018).
Use in Stereochemical Synthesis : In a study focusing on stereoselective synthesis, a related compound was used as a metabolite of a potent PI3 kinase inhibitor. This study illustrates the compound's role in complex chemical syntheses, particularly in the creation of stereochemically specific molecules (Chen et al., 2010).
Synthesis of Fused Heterocyclic Systems : Compounds such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, which are structurally similar, have been synthesized for their chemical and pharmacological activities. These fused heterocyclic systems are of interest for their potential antioxidant and anticancer activities (Mahmoud, El‐Bordany, & Elsayed, 2017).
Nonlinear Optical Properties : Studies on compounds like 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile reveal significant nonlinear optical properties, which are essential for applications in photonics and optoelectronics. The wavelength-dependent properties of these compounds, such as the nonlinear refractive index and absorption coefficient, highlight their potential in advanced optical applications (Khanzadeh et al., 2018).
Crystal and Molecular Structure Studies : The detailed study of crystal and molecular structures, such as that of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, provides insights into the physical properties of these compounds. Such studies are crucial in understanding the compound's behavior in different states and environments, which can be pivotal in material science and chemistry (Udupa, 1982).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-32-19-5-3-2-4-16(19)21-22(31)17-6-7-20-18(23(17)34-24(21)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDVKEKBWSXBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)




![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)




![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)
![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)
